Benzamide, 4-fluoro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-
Description
Benzamide, 4-fluoro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]- is a structurally complex compound characterized by a 4-fluorobenzamide core attached to a phenyl ring substituted with a nitro group at position 3 and a 3-pyridinyloxy moiety at position 3. This arrangement confers unique electronic and steric properties, making it a candidate for exploration in pharmaceutical or agrochemical applications.
Properties
CAS No. |
313249-10-4 |
|---|---|
Molecular Formula |
C18H12FN3O4 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-fluoro-N-(3-nitro-5-pyridin-3-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H12FN3O4/c19-13-5-3-12(4-6-13)18(23)21-14-8-15(22(24)25)10-17(9-14)26-16-2-1-7-20-11-16/h1-11H,(H,21,23) |
InChI Key |
WVETZPBQJWYTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Diversity: The target compound features a nitro group and pyridinyloxy substituent, differentiating it from analogues like D20 (piperazine-quinoline) or flutolanil (trifluoromethyl). The nitro group may enhance electrophilicity, while the pyridinyloxy group could improve solubility via hydrogen bonding . Flutolanil (a pesticide) demonstrates how trifluoromethyl groups enhance agrochemical activity, suggesting the target’s nitro group might serve a similar role in reactivity or target binding .
Molecular Weight and Complexity: The target compound (MW 352.3) is less bulky than D20 (MW 653.64), which incorporates a quinoline-piperazine scaffold. This difference may influence pharmacokinetics, with smaller molecules typically exhibiting better membrane permeability .
Spectroscopic Properties :
- D20 ’s ¹³C NMR data (δ 207.54–122.78 ppm) indicates extensive aromaticity, comparable to the target compound’s expected shifts. The nitro group in the target may further deshield adjacent protons, leading to distinct downfield shifts in NMR spectra .
Bioisosteric Replacements: 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide () replaces the nitro-pyridinyloxy motif with a thiadiazole-thienyl system.
Research Findings and Implications
- Synthetic Routes : Compounds like N-[3-fluoro-5-(3-pyridinyloxy)phenyl]-N’-3-pyridinyl urea () suggest that nucleophilic aromatic substitution or Ullmann-type couplings might be viable for introducing the pyridinyloxy group in the target compound .
- Biological Activity : The pyridinyloxy group in the target and D20 may enhance interactions with kinase or receptor binding pockets, as seen in therapeutic benzamides .
- Agrochemical Potential: Structural parallels to flutolanil indicate the target’s nitro group could mimic trifluoromethyl effects in pesticide design, though further studies are needed .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Benzamide, 4-fluoro-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. First, nitro-substituted aromatic intermediates (e.g., 3-nitro-5-(3-pyridinyloxy)aniline) are prepared via nucleophilic aromatic substitution using pyridinyloxy groups. Subsequent coupling with 4-fluorobenzoyl chloride under Schotten-Baumann conditions yields the benzamide derivative . Optimization includes:
- Temperature control (0–5°C) during acylation to minimize side reactions.
- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of reactive intermediates.
- Hazard mitigation: Pre-reaction risk assessments for handling nitroaromatics and pyridinyloxy precursors (e.g., mutagenicity screening via Ames II testing for intermediates) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- HPLC-MS : Retention time (~5.0 min) and molecular ion peak (e.g., m/z = 397 [M+H]⁺) confirm molecular weight .
- ¹H NMR : Key signals include aromatic protons (δ 8.05–8.43 ppm) and a singlet for the amide NH (δ ~11.18 ppm) .
- DSC/TGA : Stability testing to detect decomposition events (e.g., exothermic peaks above 100°C indicate thermal instability) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for nitro- and pyridinyloxy-substituted benzamides?
- Crystallographic Refinement :
- Use SHELXL for small-molecule refinement, leveraging its robustness for handling twinned or high-resolution data. For ambiguous electron density (e.g., disordered nitro groups), apply restraints to bond lengths and angles .
- Validate packing motifs using Mercury CSD 2.0 to compare intermolecular interactions (e.g., π-stacking of pyridinyl rings) against similar structures in the Cambridge Structural Database .
Q. How does the electronic environment of the 4-fluoro substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing fluoro group activates the benzamide core toward nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
- DFT Calculations : Compare Fukui indices at the para-position of the benzamide ring to predict regioselectivity in reactions like Suzuki-Miyaura coupling .
Q. What experimental approaches differentiate biological activity between this compound and its analogs?
- Structure-Activity Relationship (SAR) Studies :
- Replace the 3-pyridinyloxy group with thiazolo[5,4-b]pyridinyl or morpholinyl moieties to assess changes in binding affinity (e.g., kinase inhibition assays) .
- Pharmacophore Mapping : Overlay electrostatic potential surfaces (e.g., using Gaussian 09) to identify critical hydrogen-bond acceptors (e.g., nitro and amide groups) .
Q. How can solubility limitations of this benzamide derivative be addressed for in vivo studies?
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes to enhance aqueous solubility.
- Salt formation (e.g., hydrochloride salt) improves bioavailability but requires pH-dependent stability testing .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the mutagenicity of nitroaromatic intermediates in this compound’s synthesis?
- Resolution :
- Ames II Testing : Mutagenicity varies with substituent positioning. For example, 3-nitro-5-(3-pyridinyloxy)aniline shows lower mutagenic potential compared to ortho-nitro analogs due to reduced metabolic activation .
- Control Experiments : Include reference compounds (e.g., benzyl chloride) to calibrate mutagenicity thresholds in bacterial reverse mutation assays .
Methodological Best Practices
Q. What precautions are critical when handling intermediates with thermal instability?
- Safety Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
